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Compound of Interest

Compound Name: Burixafor

Cat. No.: B10776278 Get Quote

Welcome to the technical support center for Burixafor. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on improving

the timing of Burixafor administration with apheresis for optimal hematopoietic stem cell

mobilization.

Frequently Asked Questions (FAQs)
Q1: What is Burixafor and how does it work?

Burixafor is an orally bioavailable inhibitor of the CXC chemokine receptor 4 (CXCR4).[1] It

functions by binding to CXCR4, which prevents the binding of its natural ligand, stromal cell-

derived factor-1 (SDF-1 or CXCL12).[1] This interaction is crucial for retaining hematopoietic

stem cells (HSCs) within the bone marrow. By disrupting this axis, Burixafor induces the rapid

mobilization of HSCs and progenitor cells from the bone marrow into the peripheral

bloodstream, making them available for collection via apheresis.[1][2][3]

Q2: What is the optimal timing for apheresis after Burixafor administration?

Clinical data indicates that Burixafor has rapid mobilization kinetics, with peak levels of

circulating CD34+ cells observed within approximately one hour of intravenous administration.

[4][5] This allows for same-day administration of Burixafor and subsequent apheresis.[4][6] It

is recommended to initiate leukapheresis between 45 minutes to 2 hours after Burixafor
infusion.[5][6] This is a key advantage over other CXCR4 inhibitors where peak mobilization
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occurs 10 to 12 hours after administration, often requiring the drug to be given the day before

collection.[5]

Q3: Can Burixafor be used in combination with other mobilizing agents?

Yes, Burixafor has been studied in combination with Granulocyte-Colony Stimulating Factor

(G-CSF) and propranolol.[4][5][6] The combination of Burixafor with G-CSF has been shown

to be superior to G-CSF alone in mobilizing hematopoietic progenitor cells.[2][7] Preclinical

studies have also suggested that the addition of propranolol, a beta-blocker, may further

enhance mobilization by altering the bone marrow microenvironment.[5][8][9]

Q4: What are the expected CD34+ cell yields with Burixafor?

In a Phase II study of Burixafor in combination with propranolol and G-CSF in multiple

myeloma patients, approximately 90% of participants achieved the primary endpoint of

collecting at least 2 million CD34+ cells/kg in two apheresis sessions.[5][10] Furthermore, 75%

of patients in an initial cohort achieved ≥6 x 10⁶ CD34+ cells/kg in two sessions.[6]

Q5: Are there specific patient populations that may benefit from Burixafor?

Burixafor has shown promise in patients who have received prior therapies known to

negatively impact mobilization, such as daratumumab and lenalidomide.[4][5] In a Phase II trial,

87.5% of participants with prior daratumumab exposure and 85.7% with prior daratumumab

and lenalidomide exposure achieved the primary collection endpoint.[4]
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Issue Potential Cause(s) Recommended Action(s)

Suboptimal CD34+ Cell Count

in Apheresis Product

Timing of Apheresis: Apheresis

initiated too early or too late,

missing the peak mobilization

window.

Ensure apheresis is initiated

between 45 minutes and 2

hours after the completion of

the Burixafor infusion.[5][6]

Patient-Specific Factors: Prior

therapies (e.g., daratumumab),

underlying disease

characteristics, or poor bone

marrow reserve can affect

mobilization.[4][6]

Consider combination therapy

with G-CSF and/or propranolol

as per established protocols to

enhance mobilization.[4][5] For

patients with known risk factors

for poor mobilization, earlier

monitoring of peripheral blood

CD34+ counts may be

beneficial.[11]

Apheresis Procedure

Variables: Incorrect instrument

settings, deepness of the

collection interface, or issues

with vascular access.

Optimize apheresis

parameters. A deep collection

interface has been shown to

improve collection results with

other CXCR4 antagonists.[12]

Ensure adequate vascular

access.[13]

Infusion-Related Reactions
Hypersensitivity to Burixafor or

excipients.

A low-grade infusion-related

reaction has been reported.[5]

Monitor the patient closely

during and after the infusion.

Manage symptoms as per

institutional guidelines for

infusion reactions.

Citrate Toxicity during

Apheresis

Binding of citrate anticoagulant

to ionized calcium. Symptoms

include paresthesia

(numbness and tingling),

muscle twitching, and

abdominal cramps.[13]

Slow the apheresis flow rate.

Administer oral calcium

supplements. In severe cases,

intravenous calcium may be

necessary. Monitor serum

calcium levels.[13][14]
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Hypotension during Apheresis
Vasovagal reaction or rapid

fluid shifts.

Interrupt the procedure if

symptoms are severe. Provide

intravenous fluid boluses and

slow the apheresis flow rate.

[13][14]

Quantitative Data Summary
Table 1: Efficacy of Burixafor in Combination with Propranolol and G-CSF in Multiple Myeloma

Patients (Phase II Study)

Endpoint Result Citation(s)

Primary Endpoint Achievement

(≥2 x 10⁶ CD34+ cells/kg in 2

apheresis sessions)

~90% of patients [5][10]

Patients achieving ≥6 x 10⁶

CD34+ cells/kg in 2 apheresis

sessions

75% (in an initial cohort) [6]

Primary Endpoint Achievement

in Patients with Prior

Daratumumab Exposure

87.5% [4]

Primary Endpoint Achievement

in Patients with Prior

Daratumumab and

Lenalidomide Exposure

85.7% [4]

Median Time to Neutrophil

Engraftment
13 days [4]

Median Time to Platelet

Engraftment
17.5 days [4]

Table 2: Pharmacokinetics of Burixafor
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Parameter Value Citation(s)

Peak Mobilization of CD34+

cells
~1 hour post-IV administration [4][5]

Recommended Apheresis Start

Time

45 minutes to 2 hours post-

infusion
[5][6]

Peak Mobilization (Other

CXCR4 Antagonists)

10 - 12 hours post-

administration
[5]

Experimental Protocols
Protocol 1: Hematopoietic Stem Cell Mobilization with Burixafor, Propranolol, and G-CSF

This protocol is based on a Phase II clinical trial (NCT05561751) in patients with multiple

myeloma.[5][6][15]

1. Patient Eligibility:

Diagnosis of multiple myeloma and eligible for autologous stem cell transplant.

Adequate organ function.

Exclusion criteria may include prior stem cell transplant and poorly controlled cardiovascular

disease.[15]

2. Treatment Regimen:

Days 1-8: Participants self-administer 30 mg of propranolol orally twice daily.[6][15]

Days 3-7: Participants receive subcutaneous injections of G-CSF at a dose of 10 µg/kg/day

in the afternoon.[6][15]

Days 7 and 8:

Administer Burixafor at a dose of 3.14 mg/kg via intravenous (IV) infusion.[6]
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Initiate leukapheresis 45 minutes to 2 hours after the completion of the Burixafor infusion.

[5][6]

3. Monitoring:

Monitor for adverse events, particularly infusion-related reactions and side effects of G-CSF

(e.g., bone pain).[5]

Monitor peripheral blood CD34+ cell counts as needed to guide apheresis.

Monitor for signs of citrate toxicity during apheresis.[13]

4. Endpoint Assessment:

The primary endpoint is the proportion of patients who collect ≥2 x 10⁶ CD34+ cells/kg in two

leukapheresis sessions.[6]
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Caption: Burixafor's mechanism of action in HSC mobilization.
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Experimental Workflow

Days 1-8:
Propranolol (30mg BID)

Days 3-7:
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Day 7 & 8:
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Day 7 & 8:
Leukapheresis
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Collection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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